Tetrabutylammonium hydroxide 30-hydrate

Description

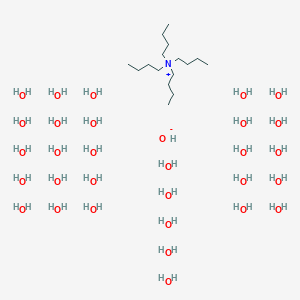

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrabutylazanium;hydroxide;triacontahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.31H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h5-16H2,1-4H3;31*1H2/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGIRVKFXSRUOX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H97NO31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584991 | |

| Record name | N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147741-30-8 | |

| Record name | N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium hydroxide 30-hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Tetrabutylammonium Hydroxide 30-Hydrate

Tetrabutylammonium hydroxide (TBAH) 30-hydrate is a quaternary ammonium salt with significant applications in organic synthesis and analytical chemistry. Its unique combination of strong basicity and phase-transfer capabilities makes it an invaluable tool for professionals in research and development. This guide provides a comprehensive overview of its core chemical properties, experimental applications, and underlying mechanisms.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature, though its low melting point means it may also be present as a liquid or semi-solid.[1] It is characterized by the chemical formula C₁₆H₃₇NO·30H₂O.[2][3]

Table 1: Physical and Chemical Identification Data

| Property | Value | References |

| CAS Number | 147741-30-8 | [2][3][4][5] |

| Molecular Formula | C₁₆H₉₇NO₃₁ (hydrated) | [5][6] |

| Molecular Weight | 799.93 g/mol | [1][3][5][7][8] |

| Appearance | Colorless to white crystals, chunks, or low melting fused mass. | [1][9] |

| Synonyms | Tetrabutylammonium hydroxide triacontahydrate. | [2][8] |

Table 2: Physicochemical Properties

| Property | Value | References |

| Melting Point | 26 - 30 °C | [3][9][10] |

| Solubility | Soluble in water; exhibits dual solubility in aqueous and organic media. | [3][11] |

| Stability | Stable under normal conditions, but is hygroscopic and air-sensitive. | [2][4] |

| Storage | Store at 2-8°C in a dry, cool, well-ventilated place under an inert atmosphere. | [1][3][4][7] |

Reactivity and Chemical Behavior

The chemical utility of TBAH 30-hydrate is dominated by two key features: its strong basicity and its function as a phase-transfer catalyst.

Strong Basicity

As a hydroxide salt of a quaternary ammonium cation, TBAH is a strong base. This property makes it effective for a range of reactions requiring proton abstraction, such as esterifications and hydrolyses.[1][11]

Phase-Transfer Catalysis

The most prominent application of TBAH is as a phase-transfer catalyst (PTC).[1][8] Many valuable reactions involve reactants that are soluble in different, immiscible phases (e.g., an aqueous inorganic salt and an organic substrate). A PTC overcomes this phase barrier.

The tetrabutylammonium (TBA⁺) cation is lipophilic due to its four long alkyl chains, while the hydroxide (OH⁻) anion is hydrophilic. The TBA⁺ cation forms an ion pair with the hydroxide anion, and this complex is sufficiently soluble in organic solvents to transport the anion from the aqueous phase into the organic phase where the reaction can proceed.[11] This mechanism significantly accelerates reaction rates and improves yields for processes like nucleophilic substitutions, alkylations, and deprotonations.[1][12]

Stability and Incompatibilities

TBAH 30-hydrate is stable under recommended storage conditions but is sensitive to air and moisture (hygroscopic).[2][4] Attempts to isolate the anhydrous form often lead to Hofmann elimination, yielding tributylamine and 1-butene.[12] It is incompatible with strong oxidizing agents.[4] In case of fire, it may release toxic fumes.[2]

Experimental Protocols and Methodologies

While specific, detailed protocols are publication-dependent, the general methodologies for using TBAH 30-hydrate in its primary roles are well-established.

General Protocol for a Phase-Transfer Catalyzed Reaction

This protocol describes a typical nucleophilic substitution where an aqueous nucleophile reacts with an organic substrate.

-

Reaction Setup : A two-phase system is prepared in a reaction vessel equipped with vigorous stirring. The organic substrate is dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane).

-

Aqueous Phase : The nucleophilic salt (e.g., sodium cyanide, sodium azide) is dissolved in water.

-

Catalyst Addition : A catalytic amount of this compound (typically 1-10 mol%) is added to the biphasic mixture.

-

Reaction Execution : The mixture is stirred vigorously at a controlled temperature to maximize the interfacial area between the two phases, facilitating the transfer of the nucleophile by the catalyst.

-

Monitoring : The reaction progress is monitored by a suitable analytical technique, such as TLC, GC, or HPLC.

-

Workup : Upon completion, the two phases are separated. The organic layer is washed with water and/or brine to remove the catalyst and any remaining inorganic salts. The organic solvent is then removed under reduced pressure to isolate the product.

-

Purification : The crude product is purified using standard techniques like crystallization or column chromatography.

Use as a Titrant in Non-Aqueous Titrations

TBAH is used as a strong base titrant for the analysis of weak acids in non-aqueous media.[1]

-

Titrant Preparation : A standardized solution of TBAH is prepared in a suitable solvent like isopropanol or a mixture of toluene and methanol.

-

Sample Preparation : The acidic analyte is accurately weighed and dissolved in an appropriate non-aqueous solvent (e.g., acetone, DMF).

-

Titration : The sample solution is titrated with the standardized TBAH solution. The endpoint is typically detected potentiometrically using a pH electrode suitable for non-aqueous systems.

Logical Relationships and Key Strengths

The efficacy of TBAH 30-hydrate stems from a logical interplay of its molecular properties. Its dual functionality makes it a versatile reagent in modern organic synthesis.[11]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards : It causes severe skin burns and eye damage (H314) and may cause respiratory irritation.[2][4][6][13] It is classified as a corrosive solid (UN Hazard Class 8).[2][5]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and appropriate lab clothing.[4][5] All handling should be performed in a well-ventilated area or under a chemical fume hood.[2][4]

-

First Aid : In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move the person to fresh air.[4][5] If swallowed, rinse the mouth but do not induce vomiting; call a poison center or doctor immediately.[4][5]

This guide is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[2][4][5]

References

- 1. This compound [myskinrecipes.com]

- 2. lobachemie.com [lobachemie.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C16H97NO31 | CID 16218633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. This compound, 95+% 100 g | Request for Quote [thermofisher.com]

- 10. This compound | 147741-30-8 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 13. This compound, 95+% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

An In-depth Technical Guide to the Structure of Tetrabutylammonium Hydroxide 30-Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium hydroxide 30-hydrate ((C₄H₉)₄NOH·30H₂O) is a quaternary ammonium hydroxide that exists as a crystalline solid at room temperature. Its structure is characterized as a clathrate hydrate, where a lattice of hydrogen-bonded water molecules encapsulates the tetrabutylammonium cation. This technical guide provides a comprehensive overview of the structural aspects, physicochemical properties, and experimental characterization of this compound. While a definitive single-crystal X-ray structure is not publicly available, this document compiles data from related compounds and spectroscopic studies to infer its structural characteristics. Detailed experimental protocols for its synthesis and analysis are also presented.

Introduction

Tetrabutylammonium hydroxide (TBAH) is a strong organic base with a wide range of applications in organic synthesis, materials science, and pharmaceuticals. The hydrated form, specifically the 30-hydrate, is of particular interest due to its solid nature and well-defined stoichiometry, which facilitates handling and precise measurements. The structure of TBAH 30-hydrate is best understood as a semi-clathrate hydrate. In this arrangement, the large tetrabutylammonium (TBA⁺) cation is entrapped within cages formed by a three-dimensional network of water molecules. The hydroxide anion (OH⁻) is also incorporated into this hydrogen-bonded water framework. Understanding the intricate details of this structure is crucial for predicting its reactivity, stability, and potential applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₆H₉₇NO₃₁ | [1][2] |

| Molecular Weight | 799.93 g/mol | [1][3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 27-30 °C | [4][5] |

| Solubility | Soluble in water and polar organic solvents | [6] |

| CAS Number | 147741-30-8 | [2][3] |

Structural Elucidation

As of the compilation of this guide, a complete single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible databases. However, based on extensive studies of related tetrabutylammonium and other quaternary ammonium salt hydrates, a detailed structural model can be inferred.

The Clathrate Hydrate Framework

The structure is a semi-clathrate, where the host lattice is composed of water molecules and the hydroxide ions, and the guest is the tetrabutylammonium cation. The water molecules form a polyhedral network of cages through extensive hydrogen bonding. The TBA⁺ cation, with its four butyl chains, occupies one or more of these cages. The hydroxide ion is believed to be integrated into the water lattice, participating in the hydrogen-bonding network.

The general architecture of such clathrate hydrates involves various polyhedral water clusters.

Hydrogen Bonding Network

The stability of the clathrate hydrate structure is primarily due to the extensive and cooperative hydrogen bonding between water molecules and the incorporated hydroxide ions. The hydroxide ion can act as both a hydrogen bond donor and acceptor, further stabilizing the lattice.

Experimental Protocols

Synthesis and Crystallization

This compound can be synthesized from tetrabutylammonium halides through various methods, followed by crystallization.

Protocol 1: Synthesis via Ion Exchange

-

Prepare a column with a strong basic anion exchange resin (e.g., Amberlite IRA-400) in the hydroxide form.

-

Pass a solution of tetrabutylammonium bromide (TBABr) in deionized water through the column.

-

Collect the eluent containing tetrabutylammonium hydroxide.

-

Concentrate the solution under reduced pressure.

-

Cool the concentrated solution slowly to induce crystallization of the 30-hydrate.

Protocol 2: Purification by Recrystallization [7]

-

Dissolve the crude TBAH 30-hydrate in a minimum amount of deionized water at a slightly elevated temperature (e.g., 40-50 °C).

-

Stir the solution until all the solid has dissolved.

-

Slowly cool the solution to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold deionized water.

-

Dry the crystals under vacuum.

Structural Characterization

A combination of analytical techniques is required to fully characterize the structure of TBAH 30-hydrate.

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise atomic arrangement, including bond lengths, bond angles, and unit cell parameters. A suitable single crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

Powder X-ray Diffraction (PXRD): PXRD is used to assess the phase purity of the bulk material and can provide information about the crystal system and unit cell parameters. The powdered sample is exposed to X-rays, and the resulting diffraction pattern is compared to known standards or simulated patterns.

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and other phase transitions. Thermogravimetric Analysis (TGA) provides information on the water content and thermal stability of the hydrate.

Spectroscopic Techniques (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the water molecules, the hydroxide ion, and the tetrabutylammonium cation. These techniques can provide insights into the hydrogen-bonding network and the conformation of the cation within the clathrate cage.

Conclusion

This compound is a fascinating example of a semi-clathrate hydrate with a complex and ordered structure dominated by a hydrogen-bonded water network. While a definitive crystal structure remains to be published, a wealth of information from related compounds and various analytical techniques allows for a robust inferred model. This technical guide provides a foundational understanding of its structure and the experimental methodologies required for its study, which is essential for its application in research and development. Further investigation, particularly single-crystal X-ray and neutron diffraction studies, would be invaluable in precisely elucidating the atomic-level details of this important compound.

References

- 1. This compound | C16H97NO31 | CID 16218633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound [myskinrecipes.com]

- 6. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 7. This compound | 147741-30-8 | Benchchem [benchchem.com]

Synthesis of Tetrabutylammonium Hydroxide 30-Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of tetrabutylammonium hydroxide (TBAH) 30-hydrate, a versatile quaternary ammonium compound widely employed in organic synthesis and various industrial applications. This document outlines the primary synthetic routes, offers detailed experimental protocols, and presents key quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

Tetrabutylammonium hydroxide (TBAH) is a strong organic base with the chemical formula (C₄H₉)₄NOH.[1] Its high solubility in organic solvents makes it a valuable reagent in phase-transfer catalysis, facilitating reactions between reactants in immiscible phases.[2] The 30-hydrate form, TBAH·30H₂O, is a crystalline solid that is often more convenient to handle and store than aqueous or alcoholic solutions of TBAH. Applications of TBAH and its 30-hydrate are extensive, ranging from alkylation and deprotonation reactions to the synthesis of cyclic carbonates and the degradation of lignin.[3][4] This guide focuses on the practical synthesis of TBAH 30-hydrate, providing researchers with the necessary information for its preparation in the lab.

Synthetic Methodologies

Several methods have been established for the synthesis of tetrabutylammonium hydroxide. The most common approaches involve metathesis reactions or ion exchange chromatography.

Metathesis Reaction with Silver Oxide

A well-established laboratory method for preparing TBAH involves the reaction of a tetrabutylammonium halide, such as tetrabutylammonium iodide (TBAI), with silver oxide.[3] This reaction proceeds via a precipitation reaction where the insoluble silver halide is formed, leaving the desired TBAH in solution.[3]

Metathesis Reaction with Potassium Hydroxide

An alternative metathesis approach utilizes the reaction of tetrabutylammonium bromide (TBAB) with potassium hydroxide in a methanolic solution. This method avoids the use of heavy metal reagents like silver oxide.[5]

Ion Exchange Chromatography

Tetrabutylammonium hydroxide can also be prepared through ion exchange by passing an aqueous solution of a tetrabutylammonium salt, such as the bromide, through a strong basic anion exchange resin in the hydroxide form (OH⁻).[1][6]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of TBAH and its subsequent crystallization into the 30-hydrate form.

Synthesis of TBAH via Metathesis with Silver Oxide

This protocol is adapted from established laboratory procedures.[7]

Materials:

-

Tetrabutylammonium iodide (TBAI)

-

Silver oxide (Ag₂O), powdered

-

Dehydrated methanol

-

Anhydrous toluene

-

Fine sintered-glass filter

-

Glass-stoppered flask

-

Centrifuge

Procedure:

-

In a glass-stoppered flask, dissolve 40 g of tetrabutylammonium iodide in 90 ml of dehydrated methanol.

-

Place the flask in an ice bath to cool.

-

Add 20 g of powdered silver oxide to the cooled solution.

-

Stopper the flask and agitate the mixture vigorously for 1 hour.

-

After 1 hour, centrifuge a small aliquot of the mixture and test the supernatant for the presence of iodide ions.

-

If the iodide test is positive, add an additional 2 g of silver oxide to the reaction mixture and continue to agitate for another 30 minutes.

-

Once all the iodide has reacted (i.e., the iodide test is negative), filter the mixture through a fine sintered-glass filter.

-

Rinse the flask and the filter with three 50 ml portions of anhydrous toluene, adding the washings to the filtrate.

-

Dilute the combined filtrate to a final volume of 1000 ml with anhydrous toluene.

-

To protect the TBAH solution from atmospheric carbon dioxide, flush it with dry, carbon dioxide-free nitrogen for 10 minutes. The resulting solution is a methanolic/toluenic solution of TBAH.

Synthesis of TBAH via Metathesis with Potassium Hydroxide

This protocol is based on a patented method.[5]

Materials:

-

Tetrabutylammonium bromide (TBAB)

-

Potassium hydroxide (KOH)

-

Methanol

Procedure:

-

Prepare a solution of potassium hydroxide in methanol. A suggested ratio is 0.8-1 part by weight of KOH to 1 part by number of copies of methanol.

-

In a separate container, prepare a solution of tetrabutylammonium bromide in methanol. A suggested ratio is 1 part by weight of TBAB to 2 parts by number of copies of methanol.

-

Rapidly add the potassium hydroxide solution to the tetrabutylammonium bromide solution while stirring.

-

Continue stirring for 2 hours to allow for the precipitation of potassium bromide.

-

Filter the mixture under reduced pressure to remove the precipitated potassium bromide. The resulting filtrate is a methanolic solution of TBAH.

Purification and Crystallization of TBAH 30-Hydrate

The crude TBAH solution obtained from either of the above methods can be purified and crystallized to yield the 30-hydrate form.[3][5]

Materials:

-

Crude TBAH solution

-

Deionized water

-

Distillation apparatus with heating unit, thermometer, and water circulation condenser

Procedure:

-

Transfer the crude TBAH solution to a distillation flask.

-

Add deionized water to the crude solution. For example, 450 g of deionized water can be added to the crude product from the potassium hydroxide method.[5]

-

Heat the solution to reflux, maintaining a temperature between 35-50 °C.[3][5]

-

If using the procedure from the patent, maintain a vacuum of 30-35 mmHg and hold the isothermal reaction for 3 hours.[5]

-

After the heating period, cool the solution to induce crystallization.

-

The resulting white crystals are the tetrabutylammonium hydroxide 30-hydrate product.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Synthesis Method | Metathesis with Silver Oxide | [7] |

| TBAI | 40 g | [7] |

| Methanol (for TBAI) | 90 ml | [7] |

| Silver Oxide | 20 g (+ 2 g if needed) | [7] |

| Toluene (for rinsing) | 3 x 50 ml | [7] |

| Final Volume | 1000 ml | [7] |

| Synthesis Method | Metathesis with Potassium Hydroxide | [5] |

| TBAB | 200 g | [5] |

| Methanol (for TBAB) | 400 g | [5] |

| KOH | 90 g | [5] |

| Methanol (for KOH) | 100 g | [5] |

| Reaction Time | 2 hours | [5] |

| Crystallization | ||

| Deionized Water | 450 g | [5] |

| Reflux Temperature | 35-50 °C | [3][5] |

| Isothermal Reaction Time | 3 hours | [5] |

| Vacuum | 30-35 mmHg | [5] |

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of TBAH using the silver oxide method.

Caption: Workflow for the synthesis of TBAH using the potassium hydroxide method.

Caption: Workflow for the crystallization of TBAH 30-hydrate.

Conclusion

The synthesis of this compound can be reliably achieved in a laboratory setting through well-documented metathesis reactions followed by crystallization. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The silver oxide method is a classic approach that ensures complete removal of the halide counter-ion, while the potassium hydroxide method offers a more economical and environmentally benign alternative. Proper purification and crystallization are crucial for obtaining the stable 30-hydrate solid. This guide provides the necessary details for researchers to successfully prepare this important chemical reagent.

References

- 1. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 147741-30-8 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN102030665A - Method for preparing tetrabutylammonium hydroxide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to Tetrabutylammonium Hydroxide 30-Hydrate (CAS: 147741-30-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium hydroxide (TBAH) is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NOH. The 30-hydrate form, with the CAS number 147741-30-8, is a crystalline solid that is a versatile and powerful reagent in organic synthesis and various industrial applications. Its unique properties, including strong basicity and solubility in both aqueous and organic solvents, make it an effective phase transfer catalyst and a strong, non-nucleophilic base. This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and key applications of Tetrabutylammonium hydroxide 30-hydrate, complete with detailed experimental protocols and mechanistic diagrams to support researchers and professionals in its effective and safe utilization.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a reagent is paramount for its successful application in research and development. The following tables summarize the key data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 147741-30-8 | [1][2] |

| Molecular Formula | C₁₆H₃₇NO · 30H₂O | [2] |

| Molecular Weight | 799.93 g/mol | [2] |

| Appearance | Colorless to white crystals or chunks | [3] |

| Melting Point | 27-30 °C (lit.) | [3] |

| Solubility | Soluble in water and many organic solvents like methanol, ethanol, and isopropanol. | [4] |

| Density | ~0.995 g/cm³ (for a 40% aqueous solution) |

Safety Information

| Hazard Statement | Precautionary Statement | Pictogram | Reference |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

| [5][6] |

Core Applications and Experimental Protocols

This compound is a cornerstone reagent in a multitude of organic transformations, primarily owing to its dual role as a potent base and an efficient phase transfer catalyst.

Phase Transfer Catalysis

As a phase transfer catalyst (PTC), TBAH facilitates the transfer of reactants between immiscible phases (typically aqueous and organic), thereby accelerating reaction rates and often improving yields. The bulky, lipophilic tetrabutylammonium cation pairs with an aqueous anion (e.g., hydroxide), shuttling it into the organic phase where it can react with an organic substrate.[4]

Mechanism of Phase Transfer Catalysis

Caption: Mechanism of Phase Transfer Catalysis.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a reaction significantly enhanced by phase transfer catalysis.

-

Reaction: Synthesis of 4-methoxy-phenoxy benzyl ether from 4-methoxyphenol and benzyl bromide.

-

Reagents:

-

4-Methoxyphenol

-

Benzyl bromide

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium hydroxide (as a phase transfer catalyst)

-

Dichloromethane (organic solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in dichloromethane.

-

Add a catalytic amount of Tetrabutylammonium hydroxide.

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

-

Slowly add benzyl bromide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 4-methoxy-phenoxy benzyl ether.

-

-

Expected Yield: High yields are typically reported for this type of reaction under phase transfer conditions.

Strong Base in Organic Synthesis

TBAH serves as a strong, non-nucleophilic base, making it ideal for promoting elimination and condensation reactions where the hydroxide ion acts as the base without competing as a nucleophile.

Experimental Protocol: Saponification of an Ester

Saponification is the base-catalyzed hydrolysis of an ester to a carboxylate salt and an alcohol.

-

Reaction: Saponification of ethyl benzoate to sodium benzoate and ethanol.[7]

-

Reagents:

-

Ethyl benzoate

-

Sodium hydroxide

-

Tetrabutylammonium hydroxide (optional, to enhance reaction rate)

-

Ethanol/Water (solvent)

-

-

Procedure:

-

Dissolve ethyl benzoate in a mixture of ethanol and water in a round-bottom flask.[7]

-

Add a stoichiometric amount of sodium hydroxide (and a catalytic amount of TBAH if desired).

-

Attach a reflux condenser and heat the mixture to boiling for approximately 30 minutes, or until the ester layer disappears.[7]

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the benzoic acid.

-

Collect the solid benzoic acid by vacuum filtration and wash with cold water.

-

The product can be further purified by recrystallization from water.

-

-

Expected Yield: Near-quantitative yields are often achievable.[8][9]

Experimental Protocol: Dehydrohalogenation

Dehydrohalogenation is an elimination reaction that removes a hydrogen and a halogen from adjacent carbon atoms to form an alkene.

-

Reaction: Dehydrohalogenation of 2-bromooctane.

-

Reagents:

-

2-Bromooctane

-

Tetrabutylammonium hydroxide

-

A suitable aprotic solvent (e.g., THF or DMSO)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromooctane in the chosen solvent.

-

Add a solution of Tetrabutylammonium hydroxide to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with a low-boiling organic solvent like diethyl ether.

-

Wash the organic extract with water and brine, then dry over a suitable drying agent.

-

Carefully remove the solvent to obtain the crude product mixture of octene isomers. The product distribution (Saytzeff vs. Hofmann) will depend on the steric bulk of the base and the reaction conditions.

-

Advanced Applications

Beyond fundamental organic reactions, this compound finds application in more specialized and emerging areas of chemical science.

Synthesis of Cyclic Carbonates

TBAH can catalyze the cycloaddition of carbon dioxide (CO₂) to epoxides, forming cyclic carbonates. This is a green chemistry application as it utilizes CO₂ as a C1 feedstock.

Reaction Workflow: Synthesis of Cyclic Carbonates

Caption: Synthesis of Cyclic Carbonates from Epoxides and CO₂.

Lignin Degradation

TBAH is utilized as a base for the selective degradation of lignin, a complex biopolymer, into valuable aromatic monomers. This has significant implications for biorefineries and the production of renewable chemicals.

Conclusion

This compound is a highly valuable and versatile reagent for researchers, scientists, and professionals in drug development and other chemical industries. Its strong basicity and efficacy as a phase transfer catalyst enable a wide range of organic transformations, often with high efficiency and yields. A comprehensive understanding of its properties, safe handling procedures, and detailed experimental protocols, as provided in this guide, is essential for harnessing its full potential in innovative chemical synthesis and process development.

References

- 1. This compound | 147741-30-8 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lobachemie.com [lobachemie.com]

- 6. This compound, 95+% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

A Deep Dive into the Mechanism of Phase Transfer Catalysis with Tetrabutylammonium Hydrogen Sulfate (TBAH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This technique is of paramount importance in organic synthesis, offering advantages such as the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved reaction rates and yields. At the heart of this methodology lies the phase transfer catalyst, a substance capable of transporting a reactant from one phase to another where the reaction can proceed. Tetrabutylammonium hydrogen sulfate (TBAH or TBAHS), a quaternary ammonium salt, is a widely utilized and effective phase transfer catalyst. Its amphiphilic nature, stemming from a lipophilic quaternary ammonium cation and an anionic hydrogen sulfate group, allows it to bridge the gap between aqueous and organic phases.[1][2] This guide provides an in-depth exploration of the mechanism of phase transfer catalysis with TBAH, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Core Mechanism of TBAH in Phase Transfer Catalysis

The fundamental principle of phase transfer catalysis with TBAH involves the transport of an anionic reactant from the aqueous phase into the organic phase.[1][2] The tetrabutylammonium cation ([N(C4H9)4]+), with its four bulky, nonpolar butyl groups, is highly soluble in organic solvents.[1] This lipophilic cation can pair with an anion from the aqueous phase, effectively shuttling it into the organic phase where it can react with the organic substrate.[1][2]

The catalytic cycle can be described in several key steps:

-

Anion Exchange: Initially, the TBAH, which can be present in the organic phase or at the interface, exchanges its hydrogen sulfate (HSO₄⁻) anion with the reactant anion (Nu⁻) from the aqueous phase.[1] This exchange forms a new ion pair, tetrabutylammonium nucleophile ([N(C₄H₉)₄]⁺Nu⁻).[1]

-

Phase Transfer: The newly formed lipophilic ion pair migrates from the aqueous phase or the interface into the bulk of the organic phase.[1]

-

Reaction in the Organic Phase: Within the organic phase, the "naked" anion is highly reactive as it is not strongly solvated by protic solvents. It readily reacts with the organic substrate (RX) to form the desired product (RNu). This step also generates a tetrabutylammonium salt with the leaving group ([N(C₄H₉)₄]⁺X⁻).

-

Catalyst Regeneration: The tetrabutylammonium salt of the leaving group then migrates back to the aqueous interface. Here, it exchanges the leaving group anion (X⁻) for another reactant anion (Nu⁻) from the aqueous phase, thus regenerating the active catalyst and completing the catalytic cycle.[1]

Vigorous stirring is often employed to increase the interfacial surface area between the two phases, which enhances the efficiency of the catalyst.[1]

Caption: General Mechanism of Phase Transfer Catalysis with TBAH (Q⁺ = [N(C₄H₉)₄]⁺)

Applications and Quantitative Data

TBAH is a versatile catalyst for a wide range of organic transformations, including oxidation, nucleophilic substitution (e.g., Williamson ether synthesis), and alkylation reactions.

Oxidation of Alcohols

TBAH has been effectively used as a phase transfer catalyst for the oxidation of alcohols to ketones using commercial bleach (sodium hypochlorite) as the oxidizing agent.[3][4] This method provides a greener alternative to traditional heavy metal-based oxidants.[4]

| Substrate | Product | Catalyst | Oxidant | Solvent | Time (min) | Yield (%) | Reference |

| Benzhydrol | Benzophenone | TBAH | Bleach | Ethyl Acetate | 30 | 70-85 | [4] |

| Cycloheptanol | Cycloheptanone | TBAH | Bleach | Ethyl Acetate | - | Good | [3][4] |

Table 1: TBAH-Catalyzed Oxidation of Alcohols

Nucleophilic Substitution: Williamson Ether Synthesis

The Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide, is a classic example where phase transfer catalysis is highly beneficial.[5][6] TBAH or similar quaternary ammonium salts can facilitate the transfer of the alkoxide or phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide.[5][7]

| Alcohol | Alkyl Halide | Catalyst | Base | Product | Yield (%) | Reference |

| 4-Ethylphenol | Methyl Iodide | Tetrabutylammonium Bromide | NaOH | 4-Ethylanisole | - | [7][8] |

| Sodium Phenolate | n-Butyl Bromide | Tetrabutylammonium Bromide | - | Butyl Phenyl Ether | - | [9] |

Table 2: Williamson Ether Synthesis using Tetrabutylammonium Salts

Detailed Experimental Protocols

Protocol 1: Oxidation of Benzhydrol to Benzophenone using TBAH

This protocol is adapted from the procedure described by D'Alessandro et al.[4]

Materials:

-

Benzhydrol (3.68 g, 20 mmol)

-

Tetrabutylammonium hydrogen sulfate (TBAH) (0.35 g, 1 mmol)

-

Ethyl acetate (50 mL)

-

Commercial bleach solution (50 mL, ~100 mmol of NaOCl)

-

Saturated brine solution

-

Water

-

Magnesium sulfate (anhydrous)

-

Hexane (for recrystallization)

Procedure:

-

In a 250-mL Erlenmeyer flask, dissolve 3.68 g of benzhydrol and 0.35 g of TBAH in 50 mL of ethyl acetate.

-

To this solution, add 50 mL of fresh commercial bleach solution.

-

Stopper the flask and stir the mixture vigorously using a magnetic stirrer for 30 minutes.

-

After the reaction is complete, decant the organic phase.

-

Wash the organic phase twice with 25 mL of saturated brine solution and then twice with 15 mL of water.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure.

-

The crude benzophenone is obtained as a syrup that crystallizes upon standing.

-

Recrystallize the crude product from hexane to obtain pure benzophenone. (Yield: 2.52-3.05 g, 69-84%; mp = 47-48 °C).

Caption: Experimental Workflow for the Oxidation of Benzhydrol

Protocol 2: Williamson Ether Synthesis of 4-Ethylanisole

This protocol is a general representation based on the principles of Williamson ether synthesis using a phase transfer catalyst.[7][8]

Materials:

-

4-Ethylphenol

-

Methyl iodide

-

Tetrabutylammonium bromide (TBAB) or TBAH

-

Sodium hydroxide solution (e.g., 25% w/v)

-

Ether (or other suitable organic solvent)

-

Sodium sulfate (anhydrous)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylphenol in the sodium hydroxide solution.

-

Add a catalytic amount of tetrabutylammonium bromide.

-

Add methyl iodide to the mixture.

-

Gently reflux the reaction mixture for one hour.

-

After cooling, extract the product into ether.

-

Wash the combined ether extracts with a dilute sodium hydroxide solution to remove any unreacted 4-ethylphenol, followed by a water wash.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter the solution and evaporate the ether to obtain the crude product.

-

The product can be further purified by chromatography.

Conclusion

Tetrabutylammonium hydrogen sulfate is a highly effective and versatile phase transfer catalyst that plays a crucial role in modern organic synthesis. Its ability to transport anions across the phase boundary between immiscible solvents enables a wide array of reactions to be conducted under mild, efficient, and often more environmentally friendly conditions. Understanding the mechanism of TBAH in phase transfer catalysis allows for the optimization of reaction conditions and the development of novel synthetic routes, making it an invaluable tool for researchers, scientists, and professionals in drug development. The use of PTC, facilitated by catalysts like TBAH, aligns with the principles of green chemistry by reducing the need for harsh solvents and reaction conditions.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phase transfer catalysis applied to oxidation - ProQuest [proquest.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. youtube.com [youtube.com]

- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]

Tetrabutylammonium Hydroxide: A Technical Guide for Organic Synthesis

Abstract: Tetrabutylammonium hydroxide (TBAH) is a potent, sterically hindered organic base with significant utility in organic chemistry. Its unique solubility in organic solvents distinguishes it from traditional inorganic bases, enabling its use in a wide range of applications, most notably as a strong base and a phase-transfer catalyst. This guide provides an in-depth overview of TBAH's properties, core applications, and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction to Tetrabutylammonium Hydroxide (TBAH)

Tetrabutylammonium hydroxide, with the chemical formula (C₄H₉)₄NOH, is a quaternary ammonium salt.[1] It is characterized by a central nitrogen atom bonded to four butyl groups, creating a bulky, lipophilic cation, and is paired with a hydroxide anion.[2] This structure imparts unique solubility in both water and many polar organic solvents, a critical feature for its role in organic synthesis.[1][2] Unlike inorganic bases such as NaOH or KOH, TBAH's solubility in organic media allows for homogeneous reaction conditions or its effective use as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[1][2] It is typically supplied as an aqueous or alcoholic solution at various concentrations.[1][3]

Physicochemical Properties

The physical and chemical properties of TBAH are central to its application in synthesis. The bulky tetrabutylammonium cation limits the ion-pairing ability of the hydroxide ion, rendering it a highly reactive, "naked" base in organic solvents. Key properties are summarized below.

| Property | Value | References |

| CAS Number | 2052-49-5 | [1][2] |

| Molecular Formula | C₁₆H₃₇NO | [1][4] |

| Molar Mass | 259.47 g/mol | [1][3] |

| Appearance | Colorless to light yellow solution | [2][3] |

| Solubility | Soluble in water, methanol, and most organic solvents. | [1][4][5] |

| pH (10% solution) | ~14 | [3][4] |

| Melting Point | 27-30 °C (for solid hydrate) | [4][5] |

| Decomposition | Prone to Hofmann elimination at elevated temperatures, yielding tributylamine and 1-butene. | [1][3][6] |

Core Applications in Organic Synthesis

TBAH is a versatile reagent employed in a variety of transformations where a strong, organic-soluble base is required.

Phase-Transfer Catalysis (PTC)

One of the primary applications of TBAH is as a phase-transfer catalyst.[2] In PTC, a reactant is transferred from one phase (typically aqueous) into another (typically organic) where the reaction occurs. The TBAH cation forms an ion pair with the hydroxide anion, shuttling it into the organic phase. This allows the hydroxide to act as a base, deprotonating substrates that are soluble in the organic layer. This technique enhances reaction rates and yields by bringing otherwise immiscible reactants together.[2][7]

The mechanism involves the deprotonation of a substrate at the interface or in the organic phase, followed by reaction.[8] This is particularly useful for alkylations, eliminations, and the generation of reactive intermediates like carbenes.[1][3]

References

- 1. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Tetrabutylammonium_hydroxide [chemeurope.com]

- 4. 2052-49-5 CAS MSDS (Tetrabutylammonium hydroxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Tetrabutylammonium hydroxide | 2052-49-5 [amp.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. ias.ac.in [ias.ac.in]

Solubility of Tetrabutylammonium Hydroxide 30-Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

Tetrabutylammonium hydroxide is commercially available in various forms, including aqueous and alcoholic solutions, as well as the solid 30-hydrate crystalline form.[1][4] The 30-hydrate has a melting point in the range of 27-30 °C.[5][6][7] It is known to be air-sensitive and hygroscopic.[8]

Solubility Profile

Tetrabutylammonium hydroxide 30-hydrate exhibits high solubility in a variety of organic solvents. This property is attributed to the large, nonpolar butyl groups of the quaternary ammonium cation, which enhance its interaction with organic media.

Qualitative Solubility Data Summary

While specific quantitative data is scarce, the available literature consistently describes Tetrabutylammonium hydroxide as being "miscible with organic solvents" and "soluble in water, methanol".[5][6][7][8] This high solubility is a key factor in its widespread use as a phase-transfer catalyst.

| Solvent Class | General Solubility | Supporting Evidence |

| Alcohols | ||

| Methanol | Soluble / Miscible | Commercially available as a 40% w/w solution in methanol.[8][9][10][11] |

| Ethanol | Implied High Solubility | General statements on solubility in alcohols.[1] |

| Isopropyl Alcohol | Soluble | Used as a solvent for TBAH titrant solutions.[5][7] |

| Aprotic Solvents | ||

| Acetonitrile | Soluble | A method for preparing a TBAH solution in acetonitrile has been reported.[12] |

| Toluene | Soluble (in mixture) | Commercially available as a 0.1N solution in a toluene/methanol mixture.[13][14] |

| Diethyl Ether | Soluble | A solvent system composed of TBAH dissolved in diethyl ether has been used in studies. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Implied High Solubility | General statements on miscibility with organic solvents suggest solubility. |

| Tetrahydrofuran (THF) | Implied High Solubility | General statements on miscibility with organic solvents suggest solubility. |

Note: The table above provides a qualitative summary based on available information. For specific applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for this compound is not available, a general gravimetric method for determining the solubility of a solid in a liquid can be adapted. This method involves preparing a saturated solution at a specific temperature and then determining the concentration of the dissolved solid.

Materials and Equipment:

-

This compound

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed container.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation: Allow the mixture to settle, ensuring a clear supernatant is present above the undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe. Immediately filter the solution through a syringe filter to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the TBAH).

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container + residue) - (Mass of empty container)] / (Volume of supernatant withdrawn in mL) * 100

Workflow for Solubility Determination

Caption: A generalized workflow for the gravimetric determination of solubility.

Logical Relationship in Application as a Phase-Transfer Catalyst

The high solubility of Tetrabutylammonium hydroxide in organic solvents is fundamental to its role as a phase-transfer catalyst. The following diagram illustrates the logical relationship of its function in a typical nucleophilic substitution reaction.

Caption: Role of TBAH as a phase-transfer catalyst in a nucleophilic substitution.

Conclusion

This compound is a highly versatile and effective reagent, primarily due to its excellent solubility in a wide array of organic solvents. While precise quantitative solubility data remains a gap in the scientific literature, the qualitative evidence strongly supports its high miscibility. The provided general experimental protocol offers a starting point for researchers needing to quantify its solubility for specific applications. Understanding the solubility characteristics of TBAH·30H₂O is crucial for optimizing its use as a strong base and a phase-transfer catalyst in various synthetic methodologies, ultimately aiding in the efficient development of new chemical entities.

References

- 1. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Tetrabutylammonium_hydroxide [chemeurope.com]

- 3. nbinno.com [nbinno.com]

- 4. Tetrabutylammonium hydroxide (TBAH), 100 ml, CAS No. 2052-49-5 | Quaternary Ammonium Compounds | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 5. Tetrabutylammonium hydroxide | 2052-49-5 [amp.chemicalbook.com]

- 6. 2052-49-5 CAS MSDS (Tetrabutylammonium hydroxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Tetrabutylammonium hydroxide | 2052-49-5 [chemicalbook.com]

- 8. Tetra-n-butylammonium hydroxide, 40% w/w in methanol 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Tetrabutylammonium hydroxide 40% solution in methanol [himedialabs.com]

- 10. Tetrabutylammonium hydroxide, 40 wt.% solution in methanol 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 11. TETRA BUTYL AMMONIUM HYDROXIDE 40% IN METHANOL | Quaternary Ammonium Compounds | Article No. 6217G [lobachemie.com]

- 12. scielo.br [scielo.br]

- 13. Tetrabutylammonium hydroxide, 0.1N sol. in toluene/methanol for non-aq.titr. 100 mL | Buy Online [thermofisher.com]

- 14. Tetrabutylammonium hydroxide, 0.1N sol. in toluene/methanol for non-aq.titr. 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

In-Depth Technical Guide: Molecular Weight of Tetrabutylammonium Hydroxide 30-Hydrate

This technical guide provides a detailed analysis of the molecular weight of tetrabutylammonium hydroxide 30-hydrate, a compound relevant to researchers, scientists, and professionals in drug development.

Introduction

Tetrabutylammonium hydroxide (TBAH) is a strong organic base with the chemical formula (C₄H₉)₄NOH. It is widely utilized in organic synthesis as a phase-transfer catalyst and a strong, non-nucleophilic base. In its hydrated form, specifically as this compound, water molecules are incorporated into the crystal structure. Understanding the precise molecular weight of this hydrated compound is crucial for accurate stoichiometric calculations in experimental protocols.

Molecular Composition and Weight

The molecular formula for tetrabutylammonium hydroxide is C₁₆H₃₇NO.[1][2] The molecular weight of the anhydrous form is 259.47 g/mol .[1][2] Water (H₂O) has a molar mass of approximately 18.015 g/mol .[3][4][5]

The 30-hydrate form incorporates thirty water molecules for every molecule of tetrabutylammonium hydroxide. Its linear formula is represented as (CH₃CH₂CH₂CH₂)₄N(OH) · 30H₂O.

The molecular weight of this compound is calculated by summing the molecular weight of the anhydrous compound and the total molecular weight of the thirty water molecules.

Calculation:

-

Molecular Weight of Tetrabutylammonium Hydroxide: 259.47 g/mol

-

Molecular Weight of 30 Water Molecules: 30 * 18.015 g/mol = 540.45 g/mol

-

Total Molecular Weight: 259.47 g/mol + 540.45 g/mol = 799.92 g/mol

This calculated value is consistent with the molecular weight of 799.93 g/mol provided in commercial product specifications for this compound.

Data Presentation

The quantitative data for the molecular weights are summarized in the table below for straightforward comparison.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Tetrabutylammonium Hydroxide | C₁₆H₃₇NO | 259.47[1][2] |

| Water | H₂O | 18.015[3][4][5] |

| This compound | (C₄H₉)₄NOH · 30H₂O | 799.93 |

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the components that constitute this compound.

References

In-Depth Technical Guide: The Hygroscopic Nature of Tetrabutylammonium Hydroxide 30-Hydrate

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium hydroxide (TBAH) 30-hydrate is a quaternary ammonium hydroxide that exists as a crystalline solid containing a significant amount of water within its crystal lattice. Its pronounced hygroscopic and deliquescent nature presents unique challenges and considerations for its handling, storage, and application in research and development, particularly in moisture-sensitive environments. This technical guide provides a comprehensive overview of the hygroscopic properties of TBAH 30-hydrate, including its physical characteristics, water content, and recommended experimental protocols for its analysis.

Physicochemical Properties and Water Content

Tetrabutylammonium hydroxide 30-hydrate is a strong base, appearing as a white crystalline solid.[1][2] A key characteristic of this compound is its high water content, which is integral to its crystal structure. The "30-hydrate" designation indicates that there are approximately 30 molecules of water for every molecule of tetrabutylammonium hydroxide. This high degree of hydration contributes significantly to its overall molecular weight and physical properties.

The water molecules in TBAH 30-hydrate are not merely adsorbed on the surface but are incorporated into the crystal lattice, forming a clathrate hydrate structure.[2] This type of structure is common for quaternary ammonium salts and explains the stability of such a high water content in a solid form.[2] The melting point of the 30-hydrate is in the range of 27-30 °C.[1] Above this temperature, the crystalline structure collapses, and the compound dissolves in its own water of hydration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₇NO · 30H₂O | [1] |

| Molecular Weight | ~799.93 g/mol | [1] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 27-30 °C | [1] |

| Water Content (by mass) | ~67.6% | [2] |

Hygroscopicity and Stability

The hygroscopic nature of this compound refers to its tendency to absorb additional moisture from the surrounding atmosphere. This property is critical to consider, as changes in water content can affect the material's physical state, purity, and reactivity. Exposure to ambient air with even normal humidity levels can lead to the absorption of enough water to cause the solid to become deliquescent, meaning it will dissolve in the absorbed water to form a solution.

Due to its hygroscopic and deliquescent properties, TBAH 30-hydrate requires careful handling and storage in a controlled environment to maintain its integrity. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at refrigerated temperatures (2-8 °C) to minimize moisture uptake and thermal decomposition. Quaternary ammonium hydroxides are known to be thermally unstable and can undergo Hofmann elimination at elevated temperatures to yield a tertiary amine and an alkene.[2]

Experimental Protocols for Characterization

To accurately assess the hygroscopic nature and water content of this compound, several analytical techniques can be employed. The following sections detail the methodologies for key experiments.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique used to measure the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This analysis provides a water sorption isotherm, which illustrates the extent and rate of water uptake by the material.

Experimental Workflow for DVS Analysis

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a DVS sample pan.

-

Equilibration: Place the sample in the DVS instrument and equilibrate at a low relative humidity (e.g., 0% RH) using a dry nitrogen stream until a stable mass is achieved. This initial step removes any surface-adsorbed moisture.

-

Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., 10% increments) from 0% to 90% RH. At each step, the sample mass is allowed to equilibrate before proceeding to the next humidity level.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner from 90% back down to 0% RH to assess the reversibility of water sorption.

-

Data Analysis: The change in mass at each humidity step is recorded and plotted against the relative humidity to generate a water sorption-desorption isotherm. The shape of the isotherm and any hysteresis (difference between the sorption and desorption curves) provide insights into the mechanism of water uptake and the physical stability of the hydrate.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature. For a hydrated compound like TBAH 30-hydrate, TGA can be used to determine the temperature at which dehydration occurs and to quantify the amount of water lost.

Experimental Workflow for TGA

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Heating Program: Place the sample in the TGA furnace. Heat the sample from ambient temperature to a temperature sufficient to ensure complete dehydration (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve will show distinct steps corresponding to mass loss events. The temperature range and the percentage of mass loss for each step can be used to identify the dehydration process and quantify the water content.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.

Experimental Workflow for Karl Fischer Titration

Methodology:

-

Titrator Preparation: The Karl Fischer titrator vessel is filled with a suitable solvent (e.g., methanol). The solvent is then pre-titrated with the Karl Fischer reagent to a stable, dry endpoint to eliminate any residual water in the solvent and the vessel.

-

Sample Addition: A precisely weighed amount of this compound is quickly introduced into the conditioned titration vessel. The sample should be handled rapidly to minimize exposure to atmospheric moisture.

-

Titration: The sample is titrated with the Karl Fischer reagent. The endpoint is typically detected electrometrically (bivoltammetric or bipotentiometric indication).

-

Calculation: The volume of the Karl Fischer reagent consumed is used to calculate the percentage of water in the sample, based on the known titer of the reagent and the initial mass of the sample.

Conclusion

This compound is a highly hygroscopic and deliquescent compound, a characteristic that is intrinsically linked to its hydrated crystal structure. For researchers, scientists, and drug development professionals, a thorough understanding and careful management of its hygroscopic nature are paramount to ensure the accuracy, reproducibility, and safety of their work. The experimental protocols outlined in this guide provide a framework for the precise characterization of the water content and hygroscopic behavior of this important chemical reagent. By employing techniques such as Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration, the stability and handling requirements of TBAH 30-hydrate can be effectively managed, enabling its successful application in a wide range of chemical and pharmaceutical processes.

References

An In-depth Technical Guide to the Thermal Stability of Tetrabutylammonium Hydroxide 30-Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabutylammonium hydroxide (TBAH) is a strong organic base with a wide range of applications in research and industry, including as a phase-transfer catalyst, a titrant in non-aqueous systems, and in the synthesis of specialty chemicals. The commercially available form, tetrabutylammonium hydroxide 30-hydrate (TBAH·30H₂O), offers advantages in handling and storage over anhydrous or concentrated solutions. However, its thermal stability is a critical parameter that dictates its safe handling, storage conditions, and utility in chemical processes. This guide provides a comprehensive overview of the thermal stability of TBAH·30H₂O, including its decomposition pathway, quantitative thermal analysis data, and detailed experimental protocols for its characterization.

Thermal Decomposition Pathway

The primary mechanism for the thermal decomposition of tetrabutylammonium hydroxide is the Hofmann elimination .[1][2][3][4] This intramolecular elimination reaction (E2) occurs when the quaternary ammonium hydroxide is heated, leading to the formation of a tertiary amine, an alkene, and water.

For tetrabutylammonium hydroxide, the decomposition products are tributylamine, 1-butene, and water.[5] The hydroxide ion acts as the base, abstracting a beta-hydrogen from one of the butyl groups, which leads to the cleavage of the carbon-nitrogen bond.

Quantitative Thermal Analysis

Data Presentation

The following tables summarize the expected quantitative data from TGA and DSC analyses of TBAH·30H₂O.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 30 - 120 | ~67.5% | Loss of 30 water molecules of hydration |

| 120 - 200 | ~32.5% | Decomposition (Hofmann Elimination) |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 25 | 30 | Endothermic |

| Dehydration | 40 | 85 | Endothermic |

| Decomposition | 130 | 155 | Exothermic |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal stability data. The following sections outline the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) adapted for TBAH·30H₂O.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with dehydration and decomposition of TBAH·30H₂O.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at 25°C.

-

-

Thermal Program:

-

Heat the sample from 25°C to 300°C at a linear heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset and completion temperatures for each mass loss step.

-

Calculate the percentage mass loss for each step, corresponding to dehydration and decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with melting, dehydration, and decomposition of TBAH·30H₂O.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of TBAH·30H₂O into a hermetically sealed aluminum or gold-plated steel pan to prevent the loss of volatiles.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a temperature below its expected melting point, for instance, 10°C.

-

-

Thermal Program:

-

Heat the sample from 10°C to 250°C at a linear heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify and characterize endothermic and exothermic events.

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for melting, dehydration, and decomposition.

-

Safety and Handling Considerations

Tetrabutylammonium hydroxide is a corrosive material that can cause severe skin burns and eye damage.[8] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Given its thermal instability, TBAH·30H₂O should be stored in a cool, dry place, typically between 2-8°C, and away from direct heat sources.[7] Elevated temperatures can lead to decomposition, generating tributylamine and flammable 1-butene gas.

Conclusion

The thermal stability of this compound is a critical consideration for its safe and effective use. The primary decomposition pathway is through Hofmann elimination, yielding tributylamine, 1-butene, and water. While specific quantitative TGA and DSC data are not widely published, the provided illustrative data and detailed experimental protocols offer a robust framework for the thermal characterization of this important chemical compound. Adherence to strict safety and handling protocols is paramount when working with TBAH·30H₂O due to its corrosive nature and thermal sensitivity.

References

- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 2. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 6. This compound, 95+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound [myskinrecipes.com]

- 8. lobachemie.com [lobachemie.com]

Methodological & Application

Application Notes and Protocols: Tetrabutylammonium Hydroxide 30-Hydrate in Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium hydroxide (TBAH) 30-hydrate is a versatile and effective reagent in organic synthesis, primarily utilized as a strong base and a phase-transfer catalyst. Its ability to facilitate reactions between reactants in immiscible phases makes it particularly valuable in alkylation reactions, where it can significantly enhance reaction rates and improve yields. This document provides detailed application notes and protocols for the use of TBAH 30-hydrate in N-alkylation, O-alkylation, and C-alkylation reactions.

Overview of TBAH 30-Hydrate in Alkylation Reactions

Tetrabutylammonium hydroxide is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NOH. The 30-hydrate form indicates the presence of 30 molecules of water of crystallization. In alkylation reactions, TBAH serves a dual role. Firstly, its strong basicity allows for the deprotonation of a wide range of substrates, including amines, phenols, and active methylene compounds, to generate the corresponding nucleophiles. Secondly, the resulting tetrabutylammonium cation [(C₄H₉)₄N]⁺ forms an ion pair with the generated anion. This bulky, lipophilic cation enhances the solubility of the anion in organic solvents, effectively transporting it from an aqueous or solid phase into the organic phase where the alkylating agent resides. This process, known as phase-transfer catalysis, overcomes the insolubility of reactants and accelerates the rate of nucleophilic substitution.

N-Alkylation Reactions

TBAH 30-hydrate is an excellent catalyst for the N-alkylation of a variety of nitrogen-containing compounds, including primary and secondary amines, amides, and heterocyclic compounds. The use of TBAH can often replace harsher bases like sodium hydride, offering a safer and more convenient alternative.

Application: N-Alkylation of Heterocycles

A common application is the alkylation of nitrogen-containing heterocycles, which are important scaffolds in many pharmaceutical compounds.

General Reaction Scheme:

Where Het-NH is a nitrogen-containing heterocycle, and R-X is an alkylating agent (e.g., alkyl halide).

Quantitative Data Summary:

The following table summarizes representative yields for the N-alkylation of various heterocycles using a phase-transfer catalyst like tetrabutylammonium iodide (TBAI), which serves as a good proxy for the reactivity expected with TBAH.

| Entry | Heterocycle (Het-NH) | Alkylating Agent (R-X) | Base | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Indazole | Methyl Chloroacetate | K₂CO₃ | TBAI | DMF | 24 | High |

| 2 | Tetrahydropyrimidinone | Chloromethyl derivative | NaH | TBAI | THF | - | High |

| 3 | Acetamide | Ethyl Bromide | NaOtBu | TBAI | THF | - | High |

Note: The data is adapted from reactions using TBAI as a catalyst, and similar high yields are expected with TBAH under optimized conditions.

Experimental Protocol: General Procedure for N-Alkylation of Indazole

This protocol describes a general method for the N-alkylation of indazole using a phase-transfer catalyst.

Materials:

-

Indazole

-

Alkylating agent (e.g., methyl chloroacetate)

-

Tetrabutylammonium hydroxide 30-hydrate (TBAH 30-hydrate)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of indazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of TBAH 30-hydrate (0.1 eq).

-

Add the alkylating agent (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indazole.

Diagram of N-Alkylation Experimental Workflow:

Application Notes and Protocols: Deprotonation Reactions with Tetrabutylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium hydroxide (TBAH) is a quaternary ammonium salt with the formula (C₄H₉)₄NOH. It is a strong, organic-soluble base that serves as a versatile reagent in a multitude of chemical transformations. Its lipophilic tetrabutylammonium cation facilitates its solubility in organic solvents, making it an effective base for reactions involving poorly aqueous-soluble organic substrates.[1][2] Furthermore, TBAH often acts as a phase-transfer catalyst, enabling reactions between reactants in immiscible phases.[2] These properties make it a valuable tool in organic synthesis, particularly in deprotonation reactions which are fundamental to the formation of carbanions and other nucleophiles.

This document provides detailed application notes and experimental protocols for several key deprotonation reactions mediated by tetrabutylammonium hydroxide.

Key Applications of TBAH in Deprotonation Reactions

Tetrabutylammonium hydroxide is utilized in a variety of deprotonation-driven reactions, including:

-